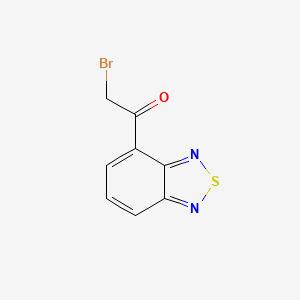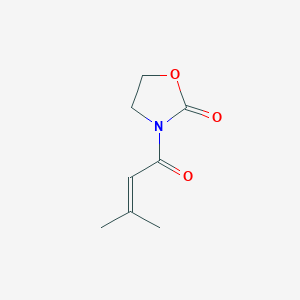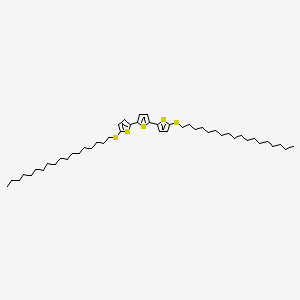
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is an organic compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazole derivatives are known for their diverse applications in various fields, including optoelectronics, photodynamic therapy, and as building blocks for more complex chemical structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one typically involves the bromination of benzothiadiazole derivatives. One common method involves the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine, resulting in the selective formation of the desired product . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted benzothiadiazole derivatives, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one has several scientific research applications:
Optoelectronics: Used as a building block for the synthesis of photoluminescent materials and organic light-emitting diodes (OLEDs).
Photodynamic Therapy: Investigated for its potential use in photodynamic therapy due to its photophysical properties.
Coordination Chemistry: Acts as a ligand in the formation of coordination compounds with transition metals, which have applications in catalysis and material science.
作用機序
The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound exhibits unique photophysical properties, such as fluorescence, which can be tuned by functionalization or coordination with metal ions.
Enzyme Inhibition:
類似化合物との比較
Similar Compounds
1-(2,1,3-Benzothiadiazol-4-yl)ethanone: A similar compound with a different substituent, which also exhibits photophysical properties.
N-(2,1,3-Benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Known for its potential anticancer properties and applications in optoelectronics.
Uniqueness
1-(2,1,3-Benzothiadiazol-4-yl)-2-bromoethan-1-one is unique due to its bromine substituent, which allows for further functionalization and derivatization. This makes it a versatile compound for various scientific applications, including the synthesis of new materials and coordination compounds .
特性
CAS番号 |
499771-04-9 |
|---|---|
分子式 |
C8H5BrN2OS |
分子量 |
257.11 g/mol |
IUPAC名 |
1-(2,1,3-benzothiadiazol-4-yl)-2-bromoethanone |
InChI |
InChI=1S/C8H5BrN2OS/c9-4-7(12)5-2-1-3-6-8(5)11-13-10-6/h1-3H,4H2 |
InChIキー |
OIYFSQCQCYMJMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NSN=C2C(=C1)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(Trimethoxysilyl)propyl]phenyl 2-methylprop-2-enoate](/img/structure/B14249457.png)
![4-[Dimethyl(phenyl)silyl]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B14249478.png)
![1-[(3S,4S,5S)-3,4-Dihydroxy-5-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B14249481.png)


![2-({[6-(Acryloyloxy)hexyl]oxy}carbonyl)benzoate](/img/structure/B14249500.png)
![4-{[2-(Naphthalen-2-yl)quinolin-4-yl]amino}phenol](/img/structure/B14249512.png)
![3-[(2S)-2-methylbutoxy]phenol](/img/structure/B14249518.png)
![3-({3-[(2-Ethylhexyl)oxy]-3-oxopropyl}sulfanyl)propanoic acid](/img/structure/B14249535.png)
![2,2,2-trifluoro-N-methyl-N-(2-oxa-7-azaspiro[3.4]octan-5-yl)acetamide](/img/structure/B14249536.png)

![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
